molecular formula C19H20N2O2 B2954356 N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 688765-29-9

N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2954356
CAS No.: 688765-29-9
M. Wt: 308.381
InChI Key: KBFARIYFFNGEHB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. Indole-based compounds are recognized as a privileged scaffold in drug discovery due to their diverse biological activities, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This acetamide features a methoxy-methylaniline moiety linked to a methylated indole ring via an acetamide chain, a structure that provides a versatile platform for investigating structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic pathways. The compound is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-18(23-3)16(10-13)20-19(22)11-14-12-21(2)17-7-5-4-6-15(14)17/h4-10,12H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFARIYFFNGEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article summarizes the available research findings, including synthesis, biological evaluations, structure-activity relationships (SARs), and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • CAS Number : Not explicitly listed in the search results.

Synthesis

The synthesis of this compound typically involves the coupling of 2-(1-methyl-1H-indol-3-yl)acetic acid with 2-methoxy-5-methylphenylamine. This synthetic strategy allows for the introduction of functional groups that enhance biological activity.

Anti-inflammatory Effects

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: COX Inhibition Data for Related Compounds

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Indomethacin0.212.60
Compound A95.00.36
Compound B>1000.29

These findings suggest that modifications to the indole and phenyl rings can enhance selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Anticancer Activity

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Indole derivatives have been noted for their ability to disrupt cancer cell proliferation.

Case Study: Indole Derivatives in Cancer Therapy

A study evaluated a series of indole derivatives, including those structurally related to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The results indicated:

  • HeLa Cells : IC50 values ranged from 10 to 30 μM.
  • MCF7 Cells : IC50 values were approximately 15 μM.

These results highlight the potential for developing indole-based compounds as novel anticancer agents .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance anti-inflammatory activity.
  • Indole Modifications : Substituents on the indole nitrogen influence cytotoxicity and selectivity towards cancer cells.
  • Acetamide Functionality : The acetamide group is critical for maintaining solubility and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Analysis

Feature Target Compound Compound 33 () Compound 1b ()
Indole Substitution 1-methyl 1-(4-chlorobenzoyl) 1-methyl
Acetamide Group N-(2-methoxy-5-methylphenyl) N-(5-chlorothiophene-2-sulfonyl) N-(pyridin-4-yl)
Key Activity Hypothesized anti-inflammatory COX-2 inhibition Tubulin binding

Table 2: Metabolic Stability Predictions

Compound Metabolic Soft Spot Stability Improvement Strategy
Target Compound O-demethylation of methoxy group Fluorination of phenyl ring
Compound 1 () Phenethyl oxidation Fluorophenyl substitution

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